molecular formula C14H14O4 B14654813 5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one CAS No. 53017-21-3

5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one

Cat. No.: B14654813
CAS No.: 53017-21-3
M. Wt: 246.26 g/mol
InChI Key: LVBKSGLMACQGNB-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one is a naturally occurring compound found in various plants such as Glycyrrhiza glabra and Helichrysum forskahlii . This compound belongs to the class of flavanones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate phenolic precursors.

    Cyclization: The formation of the benzopyran ring system is accomplished through cyclization reactions, which may involve acid or base catalysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods optimized for high yield and purity. The extraction process often includes solvent extraction, purification, and crystallization steps.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.

    Substitution Reagents: Halogenating agents, alkylating agents, and other reagents are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex flavonoid derivatives.

    Biology: The compound is studied for its antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research focuses on its potential therapeutic applications in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of various pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and prenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8(2)3-4-9-11(15)7-12(16)10-5-6-13(17)18-14(9)10/h3,5-7,15-16H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBKSGLMACQGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=O)C=C2)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20788813
Record name 5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20788813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53017-21-3
Record name 5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20788813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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